
1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, EPPUM, and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
A study focused on synthesizing urea derivatives to investigate their potential in inhibiting various enzymes and their anticancer properties. Among the synthesized compounds, a new derivative showed promising in vitro anticancer activity against a prostate cancer cell line, highlighting the therapeutic potential of such compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Acetylcholinesterase Inhibition
Another research direction involves the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas to assess their inhibitory activity on acetylcholinesterase, a key enzyme in neurological functions. This study aimed at optimizing the chemical structure to enhance inhibitory activity, contributing to research in neurodegenerative diseases and cognitive disorders (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
PI3 Kinase Inhibition
The synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor highlight the compound's relevance in cancer research and therapy. Stereospecific methods were employed to ascertain the compound's structure, indicating its importance in developing targeted cancer treatments (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).
Directed Lithiation
Research on directed lithiation of urea compounds and carbamates explores synthetic routes to functionalize these molecules, providing valuable methodologies for creating derivatives with potential pharmacological activities (Smith, El‐Hiti, & Alshammari, 2013).
Antimicrobial Activity
The synthesis and evaluation of N-substituted ureas for their antimicrobial properties address the need for new antimicrobial agents. Several compounds exhibited moderate activity against various bacterial and fungal strains, indicating the potential of urea derivatives in developing new antimicrobial drugs (Reddy, S. Reddy, & Venugopal, 2003).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-3-28-18-11-9-17(10-12-18)25-15-16(13-21(25)26)14-23-22(27)24-19-7-5-6-8-20(19)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMURFLHLAXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2,6-dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2705186.png)
![3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2705188.png)
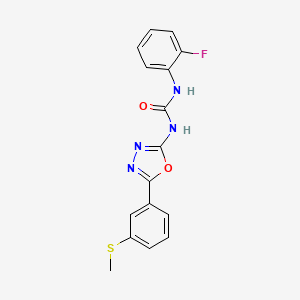

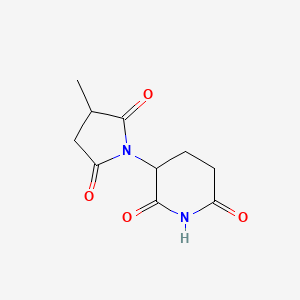
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)
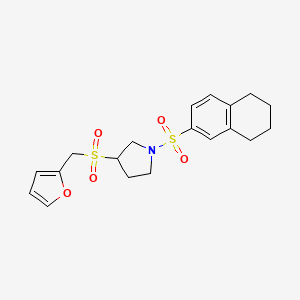
![Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate](/img/structure/B2705201.png)
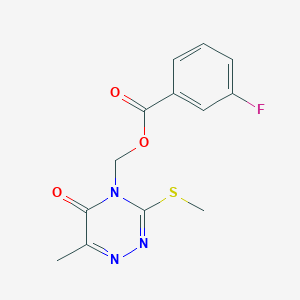
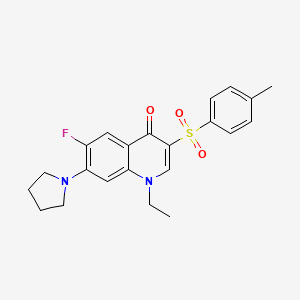
![N-isobutyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2705205.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2705206.png)
